molecular formula C9H17NO4 B13000805 N-Me-D-Asp(OtBu)-OH

N-Me-D-Asp(OtBu)-OH

Cat. No.: B13000805
M. Wt: 203.24 g/mol
InChI Key: VVZMENGKDSBXFM-ZCFIWIBFSA-N
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Description

N-Methyl-D-Aspartic Acid tert-Butyl Ester, also known as N-Me-D-Asp(OtBu)-OH, is a derivative of aspartic acid. This compound is often used in peptide synthesis and other chemical research applications due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-D-Aspartic Acid tert-Butyl Ester typically involves the protection of the carboxyl group of aspartic acid with a tert-butyl group. This can be achieved through the reaction of aspartic acid with tert-butyl bromide in the presence of a base such as triethylamine . The methylation of the amine group is then carried out using methyl iodide under basic conditions .

Industrial Production Methods

Industrial production of N-Methyl-D-Aspartic Acid tert-Butyl Ester follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-D-Aspartic Acid tert-Butyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various protected and deprotected derivatives of aspartic acid, which are useful intermediates in peptide synthesis .

Scientific Research Applications

N-Methyl-D-Aspartic Acid tert-Butyl Ester has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.

    Biology: Studied for its role in neurotransmission and as a potential therapeutic agent.

    Medicine: Investigated for its potential use in drug development, particularly in targeting neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-D-Aspartic Acid tert-Butyl Ester is unique due to its combination of methylation and tert-butyl protection, which provides specific reactivity and stability. This makes it particularly useful in peptide synthesis and other chemical applications where selective protection and deprotection are required .

Properties

Molecular Formula

C9H17NO4

Molecular Weight

203.24 g/mol

IUPAC Name

(2R)-2-(methylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid

InChI

InChI=1S/C9H17NO4/c1-9(2,3)14-7(11)5-6(10-4)8(12)13/h6,10H,5H2,1-4H3,(H,12,13)/t6-/m1/s1

InChI Key

VVZMENGKDSBXFM-ZCFIWIBFSA-N

Isomeric SMILES

CC(C)(C)OC(=O)C[C@H](C(=O)O)NC

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)O)NC

Origin of Product

United States

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